3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate
Brand Name: Vulcanchem
CAS No.: 371947-93-2
VCID: VC3193379
InChI: InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20)
SMILES: CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

CAS No.: 371947-93-2

Cat. No.: VC3193379

Molecular Formula: C16H12N2O3

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate - 371947-93-2

Specification

CAS No. 371947-93-2
Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
IUPAC Name [3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate
Standard InChI InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20)
Standard InChI Key RAPQKVQJRFXKQJ-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2
Canonical SMILES CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2

Introduction

Chemical Structure and Properties

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate belongs to the quinazolinone derivatives family, an important class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The compound is characterized by a quinazolinone core structure with specific functional group substitutions that define its chemical behavior and biological interactions.

Physical and Chemical Properties

The basic physicochemical properties of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate are summarized in the following table:

PropertyValue
CAS Number371947-93-2
Molecular FormulaC₁₆H₁₂N₂O₃
Molecular Weight280.278 g/mol
Density1.3±0.0 g/cm³
Exact Mass280.084778
Polar Surface Area (PSA)72.05000
LogP1.80
Index of Refraction1.644

The compound features a quinazolinone ring system with a phenyl acetate substituent at the 2-position . This structural arrangement contributes to its moderately lipophilic character (LogP of 1.80) while maintaining sufficient polarity for potential biological interactions through its ketone and acetate functional groups.

Structural Characteristics

The structure of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate consists of three key components:

  • A quinazolinone core with a carbonyl group at the 4-position

  • A phenyl ring at the 3-position

  • An acetate group attached to the phenyl ring

This structural configuration enables the molecule to participate in various intermolecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activities.

Synthesis and Preparation Methods

The synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate typically follows well-established protocols for quinazolinone derivatives, with specific adaptations to incorporate the phenyl acetate moiety.

Laboratory Synthesis

The primary synthetic route involves a one-pot reaction between 2-aminobenzamides and phthalic anhydride under reflux conditions in ethanol. This environmentally friendly approach yields high-purity products while minimizing waste and side reactions. The synthesis can be outlined in the following steps:

  • Preparation of appropriate 2-aminobenzamide precursors

  • Reaction with phthalic anhydride under controlled temperature conditions

  • Formation of the quinazolinone core structure

  • Introduction of the phenyl acetate group through selective functionalization

Industrial Scale Production

On an industrial scale, similar methods are employed with optimized conditions for efficiency and scale-up compatibility. The industrial process typically involves:

  • Use of more cost-effective starting materials

  • Optimization of reaction parameters (temperature, concentration, catalysts)

  • Improved purification techniques to ensure product quality

  • Implementation of green chemistry principles to reduce environmental impact

While specific industrial protocols may vary, the fundamental chemistry remains consistent with laboratory-scale preparations, focusing on the formation of the quinazolinone core followed by appropriate functionalization.

Biochemical and Biological Activities

Quinazolinone derivatives, including 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate, demonstrate a range of biological activities that make them interesting candidates for pharmaceutical applications.

Molecular Interactions

The compound has been reported to interact with key biological targets through specific molecular mechanisms:

  • Hydrogen bonding interactions through the carbonyl and nitrogen groups in the quinazolinone core

  • Hydrophobic interactions through the phenyl ring

  • Potential for covalent interactions through the acetate functional group

These interaction patterns enable the compound to bind to various biological receptors and enzymes, potentially modulating their activities.

Enzyme Modulation

The compound and its structural analogs can modulate enzyme activity by binding to active sites, affecting metabolic pathways and cell signaling mechanisms. This property makes quinazolinone derivatives potential candidates for:

  • Enzyme inhibitor development

  • Signal transduction modulators

  • Metabolic pathway regulators

Chemical Reactions and Transformations

Understanding the chemical reactivity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate provides insights into its potential for derivatization and structural modification for specific applications.

Common Reaction Pathways

The compound can undergo various chemical reactions, primarily through its functional groups:

  • Oxidation reactions: The quinazolinone core can be oxidized using reagents like potassium permanganate (KMnO₄)

  • Reduction reactions: Using reducing agents such as lithium aluminum hydride (LiAlH₄) can modify the carbonyl groups

  • Substitution reactions: The acetate group can undergo nucleophilic substitution with reagents like sodium methoxide (NaOCH₃)

  • Hydrolysis of the acetate group to yield the corresponding phenol derivative

These reactions provide pathways for structural modification and the generation of derivatives with potentially enhanced properties or activities.

Structure-Activity Relationship

The relationship between structural modifications and biological activity can be explored through systematic chemical transformations. Key structural elements that influence activity include:

  • The quinazolinone core, which serves as a scaffold for biological recognition

  • The phenyl ring, which provides hydrophobic interaction potential

  • The acetate group, which can be modified to alter solubility and bioavailability

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